molecular formula C18H26ClN3O2 B610700 Saxagliptin hydrochloride CAS No. 709031-78-7

Saxagliptin hydrochloride

カタログ番号 B610700
CAS番号: 709031-78-7
分子量: 351.875
InChIキー: TUAZNHHHYVBVBR-IGSRIJEQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Saxagliptin hydrochloride is an orally bioavailable, potent, selective, and competitive inhibitor of dipeptidyl peptidase 4 (DPP-4), with hypoglycemic activity . It is used with proper diet and exercise to treat high blood sugar (glucose) levels in patients with type 2 diabetes .


Molecular Structure Analysis

The molecular structure of Saxagliptin hydrochloride can be found in various scientific databases . Unfortunately, I cannot provide a visual representation of the structure.


Chemical Reactions Analysis

Saxagliptin is metabolized into an active mono-hydroxy metabolite . Various analytical methods have been developed for the determination of Saxagliptin in different mediums .

科学的研究の応用

Application in Type 2 Diabetes Treatment

  • Summary of the Application : Saxagliptin is a highly potent, reversible, competitive dipeptidyl peptidase-4 (DPP-4) inhibitor indicated for the treatment of patients with type 2 diabetes . It is used as monotherapy or as dual or triple combination therapy with other antihyperglycaemics .
  • Methods of Application : Saxagliptin is orally active and is used in the form of tablets . It is generally well tolerated, with upper respiratory tract infections and urinary tract infections among the most common adverse events .
  • Results or Outcomes : Saxagliptin was generally weight-neutral and had a low risk of hypoglycaemia (unless coadministered with agents that may be associated with hypoglycaemia, such as sulfonylureas or insulin) . In the large SAVOR-TIMI 53 study, with the exception of a 27% greater risk of hospitalization for heart failure, the addition of saxagliptin to standard of care neither reduced nor increased the rate of ischemic cardiovascular events in at-risk patients .

Application in Drug Delivery Systems

  • Summary of the Application : The research aimed to enhance the bioavailability of Saxagliptin by enteric coating with a polymer that controls the rate of drug delivery, and it was prepared as Solid Lipid Nanoparticles (SLNs) .
  • Methods of Application : A modified solvent injection technique was used to prepare Saxagliptin nanoparticles coated with Eudragit RS100 . A central composite design (CCD) module using Design Expert-11 software was used for the formulation .
  • Results or Outcomes : The effect of independent variables (A1: amount of lipid, A2: amount of polymer, A3: surfactant concentration, and A4: homogenization speed) on dependent variables (R1: particle size, and R2: entrapment efficiency) was established in great detail . The prepared and optimized Saxagliptin SLN were close to the predicted values by the CCD .

Application in Combination Therapy for Type 2 Diabetes

  • Summary of the Application : Saxagliptin is often used in combination with other diabetes medications to improve blood sugar control in adults with type 2 diabetes mellitus . It is sometimes used with metformin, a sulfonylurea (e.g., gliclazide, glyburide), or insulin .
  • Methods of Application : The medication is administered orally, often as part of a regimen that includes diet and exercise . The specific dosage and combination of medications are determined by a healthcare professional based on the patient’s condition.
  • Results or Outcomes : The combination therapy with saxagliptin and metformin was found to be more effective than saxagliptin or metformin monotherapy . The use of saxagliptin in combination therapy does not appear to decrease the risk of heart attacks or strokes .

Application in Combination Therapy with Metformin

  • Summary of the Application : Saxagliptin is often used in combination with metformin to improve blood sugar levels in adults with type 2 diabetes .
  • Methods of Application : The medication is administered orally, often as part of a regimen that includes diet and exercise . The specific dosage and combination of medications are determined by a healthcare professional based on the patient’s condition.
  • Results or Outcomes : Combination therapy with saxagliptin and metformin was found to be more effective than saxagliptin or metformin monotherapy .

Application in Combination Therapy with Dapagliflozin

  • Summary of the Application : Saxagliptin is also used in combination with Dapagliflozin to improve blood sugar control in adults with type 2 diabetes .
  • Methods of Application : The medication is administered orally, often as part of a regimen that includes diet and exercise . The specific dosage and combination of medications are determined by a healthcare professional based on the patient’s condition.
  • Results or Outcomes : The combination therapy with saxagliptin and Dapagliflozin was found to be effective in managing blood sugar levels .

Safety And Hazards

Saxagliptin hydrochloride may cause an allergic skin reaction, respiratory irritation, and is suspected of causing cancer and damaging fertility or the unborn child. It may also cause damage to organs through prolonged or repeated exposure . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .

将来の方向性

Saxagliptin is used as monotherapy or in combination with other drugs for the treatment of type 2 diabetes. It does not appear to decrease the risk of heart attacks or strokes . Over time it gets harder to control blood sugar levels, so your doctor might eventually recommend stopping Saxagliptin and trying a different treatment .

特性

IUPAC Name

(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2.ClH/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17;/h10-15,23H,1-7,9,20H2;1H/t10?,11?,12-,13+,14+,15-,17?,18?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAZNHHHYVBVBR-NHKADLRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C[C@@H]2N([C@@H]1C#N)C(=O)[C@H](C34CC5CC(C3)CC(C5)(C4)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50991191
Record name Saxagliptin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50991191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Saxagliptin hydrochloride

CAS RN

709031-78-7
Record name Saxagliptin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0709031787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Saxagliptin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50991191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,3S,5S)-2-[(2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SAXAGLIPTIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8J84YIX6L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。